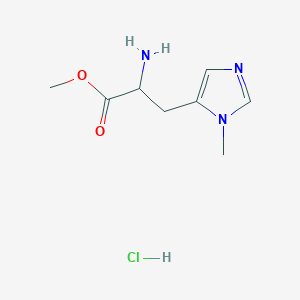

Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

Descripción

Chemical Structure and Nomenclature

Structural Characterization

The molecule consists of three primary components:

- A 1-methyl-1H-imidazol-5-yl group , where the imidazole ring is substituted with a methyl group at the N1 position.

- A propanoate backbone with an amino group at the C2 position and a methyl ester at the C3 position.

- A hydrochloride counterion that stabilizes the protonated amino group.

Key structural features include:

- Imidazole Ring : The 1-methyl substitution directs the ring’s electronic properties, influencing reactivity in synthetic applications.

- Chiral Center : The alpha-carbon adjacent to the amino group (C2) is stereogenic, leading to enantiomeric forms.

- Ester Group : The methyl ester at C3 enhances solubility in organic solvents while allowing hydrolysis under basic conditions.

A computational analysis of the 3D conformation reveals intramolecular hydrogen bonding between the amino group and the imidazole nitrogen, stabilizing the zwitterionic form in aqueous solutions.

IUPAC Nomenclature and CAS Registry Details

The systematic IUPAC name is methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride , reflecting:

- Methyl ester at the carboxylate terminus.

- Amino group at the C2 position.

- 1-methylimidazole substituent at C3.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1207887-43-1 | |

| Molecular Formula | C₈H₁₄ClN₃O₂ | |

| SMILES | CN1C=NC=C1CC(C(=O)OC)N.Cl | |

| InChI Key | WWGCKPBKDOYTAL-UHFFFAOYSA-N |

Synonyms include 3-methylhistidine methyl ester hydrochloride and methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate hydrochloride, reflecting alternative numbering of the imidazole ring.

Isomerism and Stereochemical Considerations

The compound exhibits optical isomerism due to the chiral center at C2. The naturally occurring L-enantiomer is prevalent in biological systems, as evidenced by related histidine derivatives.

Stereochemical Data:

- Enantiomers : The (S)-configuration (L-form) is common in amino acid analogs, while the (R)-form (D-form) is synthetically accessible.

- Diastereomers : Substitution patterns on the imidazole ring (e.g., 1-methyl vs. 3-methyl) generate diastereomeric pairs with distinct physicochemical properties.

X-ray crystallography of analogous compounds, such as L-histidine methyl ester dihydrochloride, confirms a gauche conformation between the amino and imidazole groups, minimizing steric clashes. Racemization studies indicate that the hydrochloride salt enhances configurational stability at room temperature compared to free base forms.

Propiedades

IUPAC Name |

methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGCKPBKDOYTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207887-43-1 | |

| Record name | Histidine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207887-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 220 Da

- LogP : -0.98 (indicating hydrophilicity)

- Polar Surface Area : 70 Ų

- Hydrogen Bond Donors/Acceptors : 1/3

The compound features an imidazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions, contributing to its biological relevance.

Medicinal Chemistry

Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is being explored for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC₅₀ value of approximately 1.5 µM against mouse TLX5 lymphoma cells, suggesting potent anticancer effects while showing significantly higher IC₅₀ values in normal human fibroblast cells (>100 µM), indicating a degree of selectivity towards cancerous cells.

Biochemical Research

The compound's interaction with biological targets is a focal point in biochemical studies:

- Enzyme Inhibition : The imidazole moiety is known to interact with enzymes through coordination with metal cofactors. This property makes it a candidate for the development of enzyme inhibitors that could be useful in treating diseases related to enzyme dysregulation.

Pharmacological Studies

Pharmacokinetic studies indicate that the polar nature of the compound may enhance its solubility and bioavailability, making it a suitable candidate for oral administration in drug formulations.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of the compound on various cancer cell lines, it was found that:

- The compound exhibited significant cytotoxicity at low concentrations in lymphoma cells.

- Selectivity was noted as normal cells showed much higher resistance to the compound's effects.

This selectivity is crucial for developing targeted therapies that minimize damage to healthy cells while effectively targeting cancerous tissues.

Mecanismo De Acción

The mechanism by which Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and related molecules:

Research Findings and Pharmacological Considerations

- Synthetic Utility : The target compound is critical in synthesizing histidyl dipeptides, as demonstrated in , where it undergoes coupling with Boc-β-alanine. Its methyl ester group facilitates reaction under mild conditions compared to carboxylic acid derivatives .

- Pharmacological Gaps : Unlike tetrazole-containing analogs (e.g., ), the target compound lacks structural motifs associated with receptor binding (e.g., biphenyl or tetrazole groups), making it less relevant in drug design .

- Solubility vs. Bioavailability : The hydrochloride salt improves water solubility, but the methyl ester may reduce membrane permeability compared to free carboxylic acids (e.g., L-histidine) .

Actividad Biológica

Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride, also known by its CAS number 1207887-43-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 220 Da

- LogP : -0.98 (indicating hydrophilicity)

- Polar Surface Area : 70 Ų

- Hydrogen Bond Donors/Acceptors : 1/3

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring structure is known to participate in hydrogen bonding and metal coordination, which may influence its pharmacological properties.

Enzyme Inhibition

Research indicates that compounds with imidazole moieties can act as inhibitors for several enzymes. For instance, studies have shown that similar compounds exhibit inhibitory effects on HIV protease and other critical enzymes involved in disease processes .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound demonstrated significant activity against:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 10 |

| Staphylococcus aureus | 18 | 15 |

| Candida albicans | 15 | 12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of the compound have also been studied using various cancer cell lines. For example, it was tested against mouse TLX5 lymphoma cells, showing an IC₅₀ value of approximately 1.5 µM, indicating potent cytotoxicity. In contrast, human fibroblast cells exhibited IC₅₀ values greater than 100 µM, suggesting selective toxicity towards cancer cells .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

- Study on HIV Protease Inhibition : A study demonstrated that derivatives of this compound could inhibit HIV protease with promising IC₅₀ values ranging from 18 ± 10 µM, suggesting a potential role in HIV treatment strategies .

- Anthelmintic Activity : The compound was also evaluated for anthelmintic properties against earthworm species, yielding significant results that indicate its potential use in treating parasitic infections .

- Combination Therapies : Research has explored the use of this compound in combination with other therapeutic agents to enhance efficacy against resistant strains of bacteria and cancer cells. The synergistic effects observed in these combinations point toward its utility in multi-drug regimens .

Métodos De Preparación

Esterification of L-Histidine to Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate Hydrochloride

The fundamental step in preparing methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is the esterification of L-histidine, which contains the imidazole ring, to its methyl ester hydrochloride form.

- Reactants: L-Histidine and methanol.

- Catalyst/Reagent: Thionyl chloride (SOCl2) is used as a chlorinating and activating agent.

- Reaction Conditions: The reaction is carried out by mixing L-histidine (9.30 g, 60 mmol) with methanol (100 mL) in a round-bottom flask. Under magnetic stirring and an ice bath to control temperature, thionyl chloride (10.0 g, 85 mmol) is added dropwise.

- Reaction Time: The mixture is refluxed overnight to ensure complete esterification.

- Workup: After reflux, the solvent is removed by vacuum rotary evaporation. The crude product is dispersed in dichloromethane, and residual thionyl chloride is removed by evaporation.

- Yield: The product, histidine methyl ester hydrochloride, is obtained as a white solid with an 83% yield.

This method effectively converts the carboxyl group of histidine into the methyl ester, while the hydrochloride salt forms due to the presence of HCl generated from thionyl chloride hydrolysis.

Methylation of the Imidazole Ring

To obtain the 1-methyl derivative on the imidazole ring, methylation is typically performed on the imidazole nitrogen after esterification. Although detailed specific protocols for this methylation step on the ester hydrochloride are less frequently documented explicitly, standard methylation techniques involve:

- Methylating agents: Methyl iodide (CH3I) or dimethyl sulfate.

- Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.

- Conditions: The reaction is generally carried out at room temperature or slightly elevated temperatures under inert atmosphere.

This step selectively methylates the N1 position of the imidazole ring, yielding this compound.

Formation of Hydrochloride Salt

The hydrochloride salt formation is generally achieved by treating the free base methyl ester with hydrochloric acid gas or anhydrous HCl in an organic solvent such as diethyl ether or ethanol. This step ensures the compound is isolated as a stable, crystalline hydrochloride salt, improving its solubility and handling properties.

Summary Table of Preparation Steps

Analytical and Research Findings

- The esterification using thionyl chloride in methanol is a well-established method providing high yield and purity of the methyl ester hydrochloride salt.

- The methylation step requires careful control to avoid overalkylation or side reactions, with standard nucleophilic substitution conditions on the imidazole nitrogen being effective.

- The hydrochloride salt form enhances the compound's stability and is preferred for pharmaceutical formulations.

- Characterization of the intermediate and final products typically involves:

- NMR Spectroscopy: To confirm ester formation and methylation on the imidazole ring.

- Mass Spectrometry: To verify molecular weight.

- Melting Point Analysis: For purity and identity confirmation.

- IR Spectroscopy: To confirm functional groups.

Additional Notes

- While the esterification and salt formation steps are well-documented, the methylation of the imidazole ring in this specific compound is inferred from standard synthetic organic chemistry practices due to limited direct literature on this exact derivative.

- The process avoids harsh conditions and uses commercially available reagents, making it suitable for scale-up in pharmaceutical manufacturing.

- The use of thionyl chloride as a reagent requires careful handling due to its corrosive nature and generation of HCl gas.

Q & A

Q. Advanced Research Focus

- Multi-method validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic bond lengths/angles with DFT-calculated values .

- Data reconciliation : Use SHELXL’s restraints for geometrically ambiguous regions (e.g., flexible methyl-imidazole groups) and apply Hirshfeld surface analysis to assess intermolecular interactions .

- Dynamic studies : Variable-temperature NMR or X-ray diffraction can resolve conformational ambiguities .

How is this compound utilized in the synthesis of bioactive histidine derivatives?

Advanced Research Focus

The methyl ester serves as a protected intermediate for peptide coupling. For example, it reacts with Boc-β-alanine to form a dipeptide precursor, enabling further deprotection and functionalization (e.g., carnosine analogs with cardioprotective properties) . Key considerations :

- Protecting group strategy : Boc groups prevent undesired side reactions at the amino group.

- Coupling efficiency : Optimize EDC/HOBt ratios (e.g., 1:1.1) to minimize racemization .

- Scale-up challenges : Replace DCM with greener solvents (e.g., ethyl acetate) for industrial compatibility.

What are the stability profiles of this compound under varying experimental conditions?

Q. Basic Research Focus

- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the methyl ester.

- pH sensitivity : The imidazole ring (pKa ~6.5) protonates under acidic conditions, altering solubility.

- Thermal stability : Decomposition occurs above 150°C, confirmed via TGA-DSC analysis .

Q. Advanced Research Focus

- Degradation pathways : LC-MS identifies hydrolysis byproducts (e.g., free carboxylic acid forms).

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax ~250 nm for imidazole) .

What mechanistic insights explain its reactivity in nucleophilic substitutions or cyclization reactions?

Q. Advanced Research Focus

- Imidazole ring effects : The 1-methyl group enhances electron density at N3, facilitating nucleophilic attacks (e.g., alkylation at the β-carbon of the propanoate chain) .

- Ester reactivity : Methoxycarbonyl groups undergo hydrolysis to carboxylic acids under basic conditions, enabling further functionalization .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretching at ~1740 cm⁻1) .

How does this compound compare structurally and functionally to 3-methylhistidine derivatives?

Q. Advanced Research Focus

- Structural analogs : 3-Methylhistidine lacks the methyl ester and features a free carboxylic acid, altering bioavailability and metabolic pathways .

- Biological relevance : While 3-methylhistidine is a muscle metabolism biomarker, the methyl ester derivative is a synthetic precursor for histidine-containing peptides .

- Spectroscopic differentiation : Compare NMR shifts (e.g., δ 3.6 ppm for the ester methyl group vs. δ 2.9 ppm for the carboxylic acid proton) .

What computational tools aid in predicting its physicochemical properties or reaction pathways?

Q. Advanced Research Focus

- DFT calculations : Gaussian or ORCA software models electrostatic potentials, guiding nucleophilic/electrophilic site predictions .

- Molecular docking : AutoDock Vina assesses interactions with biological targets (e.g., histidine decarboxylase) .

- Solubility prediction : COSMO-RS simulations correlate with experimental logP values (~–1.2 for the hydrochloride salt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.